Secondary Amine Presence Enables N-Alkylation Chemistry Absent in 4-Substituted Morpholine Isomer
2-(2-Morpholinoethyl)morpholine contains one secondary amine (morpholine NH) and one tertiary amine, confirmed by its InChIKey and H-bond donor count of 1 . In contrast, 4-(2-morpholinoethyl)morpholine (CAS 1723-94-0) is a fully N-substituted bis-tertiary amine with zero H-bond donors . This difference is qualitative: the target compound can undergo N-alkylation, acylation, or coordination via the secondary nitrogen, whereas the 4-substituted isomer cannot engage in secondary amine chemistry .
| Evidence Dimension | H-Bond Donor Count (Structural Reactivity Marker) |
|---|---|
| Target Compound Data | 1 H-bond donor (secondary amine NH present) |
| Comparator Or Baseline | 4-(2-Morpholinoethyl)morpholine (CAS 1723-94-0): 0 H-bond donors |
| Quantified Difference | Qualitative difference in synthetic derivatization potential |
| Conditions | Structural analysis from canonical SMILES and InChIKey; reactivity inferred from amine class |
Why This Matters
The secondary amine enables subsequent N-functionalization steps (alkylation, acylation, reductive amination) that are unavailable with the fully substituted analog, directly impacting the compound's utility as a synthetic intermediate.
